(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine
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Overview
Description
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is an organic compound characterized by the presence of imine functional groups and methyl-substituted phenyl rings. Imine compounds are known for their roles in various chemical reactions and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be represented as follows:
[ \text{4-Methylbenzaldehyde} + \text{4-Methylaniline} \rightarrow \text{this compound} ]
This reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent such as anhydrous sodium sulfate to drive the reaction to completion by removing water formed during the process.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids might be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine can undergo several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine can yield secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine can be used as an intermediate in the synthesis of more complex molecules. Its imine group is reactive and can participate in various condensation reactions.
Biology and Medicine
Imine compounds are often explored for their biological activities, including antimicrobial and anticancer properties. This specific compound could be investigated for similar activities due to its structural features.
Industry
In the industrial sector, such compounds might be used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism by which (E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine exerts its effects would depend on its specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The imine group can form reversible covalent bonds with nucleophiles, which is a key feature in its reactivity.
Comparison with Similar Compounds
Similar Compounds
Schiff Bases: Compounds with similar imine groups, such as benzylideneaniline.
Aromatic Amines: Compounds like aniline derivatives.
Aldimines: Compounds formed from aldehydes and amines.
Uniqueness
(E)-1-(4-Methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine is unique due to its specific substitution pattern on the aromatic rings and the configuration of the imine group. This structural uniqueness can influence its reactivity and applications compared to other imine compounds.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-N-[(Z)-(4-methylphenyl)methylideneamino]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b17-11-,18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLSASVXZTPLL-MJZABRMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-76-5 |
Source
|
Record name | NSC122501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PARA-TOLUALDEHYDE AZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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